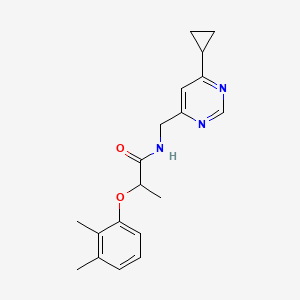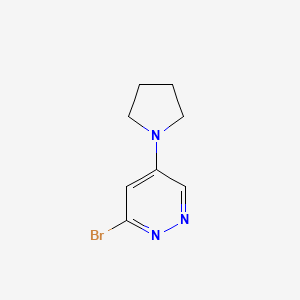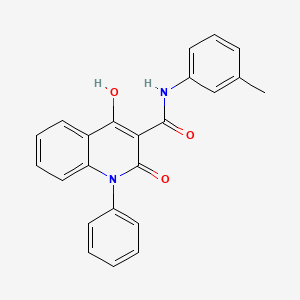
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study on quinazolinone and 4-thiazolidinone derivatives, including compounds structurally related to 4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, explored their potential as antimicrobial agents. These compounds exhibited in vitro antibacterial and antifungal activities against several pathogens, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, indicating their relevance in the development of new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).
Anticancer and Fluorescence Applications
Another research focused on the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, structurally similar to the compound , for their cytotoxic activity against various cancer cell lines and fluorescence properties. These compounds, due to their structural features, were evaluated as potential anticancer agents and fluorescence probes, highlighting their dual functionality in therapeutic and diagnostic applications (Funk et al., 2015).
Synthetic Methodologies
Further research into the synthesis of 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as anti-proliferative agents reveals the importance of these compounds in medicinal chemistry. The study presented an efficient route to synthesize these hybrids, showcasing their considerable anti-proliferative activity against various cancer cell lines. This research not only underlines the therapeutic potential of these compounds but also provides insights into their synthesis and structure-activity relationships (Banu et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-8-7-9-16(14-15)24-22(27)20-21(26)18-12-5-6-13-19(18)25(23(20)28)17-10-3-2-4-11-17/h2-14,26H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVSFUJLMYVAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2702687.png)
![3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)
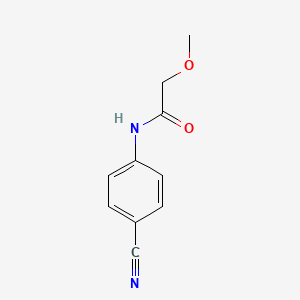
![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)

![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)
![11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2702700.png)
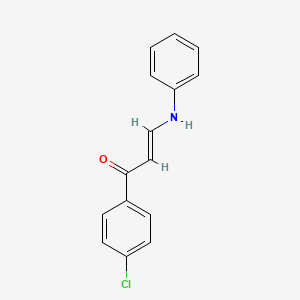
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid](/img/structure/B2702704.png)
